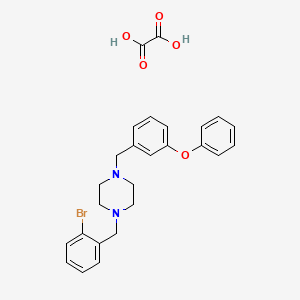![molecular formula C18H31NO2 B4926161 1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a piperidine derivative, which means it contains a piperidine ring, a common feature in many pharmaceutical drugs . The compound also contains a spirocyclic system, which is two rings connected through one common atom .
Molecular Structure Analysis
The compound contains a piperidine ring, a nitrogen-containing six-membered ring, and a spirocyclic system, which is two rings connected at one atom . The presence of oxygen atoms indicates that there are likely ether (R-O-R) groups present .Physical And Chemical Properties Analysis
Based on the structure, this compound is likely to be a solid at room temperature. The presence of the ether and amine groups could make it somewhat polar, and therefore soluble in polar solvents .科学研究应用
Insect Growth Regulators (IGRs) and Pest Control
1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine, also known as hydroprene , serves as an IGR. IGRs disrupt the development of insects by mimicking juvenile hormones, preventing metamorphosis and inhibiting reproduction. Hydroprene specifically targets juvenile stages of insects, making it an effective tool for pest control in agriculture, stored grains, and urban environments .
Mosquito Control and Disease Prevention
Hydroprene finds application in mosquito control programs. By disrupting mosquito larvae development, it reduces the population of adult mosquitoes. This is crucial for preventing the spread of mosquito-borne diseases such as malaria, dengue fever, and Zika virus. Its selective action on mosquitoes makes it environmentally friendly and minimally harmful to non-target organisms .
Insect Behavior Studies
Researchers use hydroprene to study insect behavior, especially in relation to pheromones and mating. By altering the hormonal balance, scientists can investigate mating patterns, courtship behavior, and communication among insects. These insights contribute to pest management strategies and ecological studies .
Chemical Ecology and Bioassays
Hydroprene serves as a valuable tool in chemical ecology research. Scientists use it to assess the effects of juvenile hormone analogs on insect physiology, behavior, and development. Bioassays with hydroprene help elucidate hormonal pathways and provide insights into insect endocrinology .
Insect Physiology and Metamorphosis Studies
Hydroprene aids in understanding insect metamorphosis. Researchers study its impact on molting, cuticle formation, and the transition from larval to pupal stages. By investigating these processes, they gain fundamental knowledge about insect development and hormonal regulation .
Aquatic Ecosystem Management
Hydroprene is used in aquatic ecosystems to control aquatic insect pests, such as midge larvae and mosquito larvae. Its selective action minimizes harm to non-target organisms like fish and amphibians. Effective aquatic pest management contributes to maintaining balanced ecosystems .
Developmental Toxicity Studies
While hydroprene has beneficial applications, it’s essential to explore its potential adverse effects. Researchers investigate its developmental toxicity, assessing its impact on non-target organisms during early life stages. Such studies inform risk assessments and guide safe use practices .
Chemical Synthesis and Derivatives
Beyond its natural occurrence, hydroprene serves as a precursor for the synthesis of related compounds. Researchers modify its structure to create novel derivatives with specific properties. These derivatives may find applications in various fields, including pharmaceuticals and materials science .
作用机制
Target of Action
The primary targets of the compound “1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine” are currently unknown. This compound is a derivative of spiro[5.5]undecane , a class of compounds that have been extensively studied for their intriguing conformational and configurational aspects . .
Mode of Action
It’s known that spiro[55]undecane derivatives exhibit a helical disposition of the six-membered rings . This unique structure could potentially interact with biological targets in a specific manner, leading to changes in cellular processes.
Pharmacokinetics
The molecular formula of this compound is C18H31NO2 , and it has an average mass of 293.444 Da . These properties could potentially influence its bioavailability and pharmacokinetics, but more detailed studies are needed to confirm this.
安全和危害
未来方向
属性
IUPAC Name |
1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-3-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-14-9-15(2)18(16(3)10-14)12-20-17(21-13-18)11-19-7-5-4-6-8-19/h9,15-17H,4-8,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHBBEXUFVAWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C12COC(OC2)CN3CCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7,9,11-Trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)

![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)


![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
